![molecular formula C6H14Cl2N2 B1434305 2,6-二氮杂螺[3.4]辛烷二盐酸盐 CAS No. 1630906-93-2](/img/structure/B1434305.png)

2,6-二氮杂螺[3.4]辛烷二盐酸盐

描述

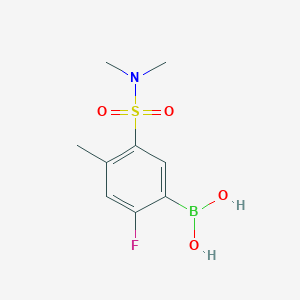

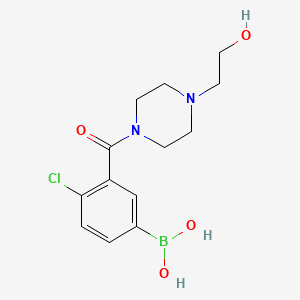

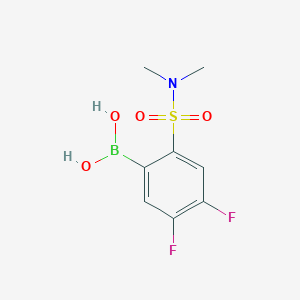

2,6-Diazaspiro[3.4]octane dihydrochloride is a chemical compound with the CAS Number: 1630906-93-2 . It has a molecular weight of 185.1 and its physical form is solid .

Synthesis Analysis

A small set of twelve compounds of a nitrofuran carboxamide chemotype was elaborated from a readily available 2,6-diazaspiro[3.4]octane building block . This involved exploring diverse variants of the molecular periphery, including various azole substituents .Molecular Structure Analysis

The molecular formula of 2,6-Diazaspiro[3.4]octane dihydrochloride is C6H14Cl2N2 . The compound has a molecular weight of 185.1 .Physical And Chemical Properties Analysis

2,6-Diazaspiro[3.4]octane dihydrochloride is a solid compound . It has a molecular weight of 185.1 and is stored in a refrigerator .科学研究应用

Antitubercular Drug Development

2,6-Diazaspiro[3.4]octane dihydrochloride: has been utilized as a building block in the synthesis of nitrofuran carboxamide chemotypes. These compounds have shown significant antitubercular activity , particularly against Mycobacterium tuberculosis H37Rv. By exploring diverse variants of the molecular periphery, including various azole substituents, researchers have identified potent leads with minimal inhibitory concentrations as low as 0.016 μg/mL . This discovery is pivotal for developing new treatments against tuberculosis, especially multidrug-resistant strains.

Diversity-Oriented Synthesis

The compound serves as a versatile scaffold in diversity-oriented synthesis strategies. Its incorporation into various molecular frameworks allows for the generation of a wide array of novel molecules. This approach is beneficial for creating libraries of compounds for high-throughput screening in drug discovery, leading to the identification of new pharmacologically active agents .

Molecular Periphery Optimization

In medicinal chemistry, optimizing the molecular periphery of a core structure like 2,6-Diazaspiro[3.4]octane dihydrochloride can significantly alter the biological activity and toxicity profile of the resulting compounds. This optimization process is crucial for enhancing the therapeutic index of potential drug candidates .

Pharmacological Research

The compound’s derivatives have been assessed for their pharmacological properties. The ability to generate reactive intermediates through the reduction of the nitrofuran moiety by bacterial enzyme machinery makes these derivatives particularly effective as antimicrobial agents. Moreover, the optimization of these derivatives can reduce systemic toxicity, making them safer for therapeutic use .

Chemical Synthesis Methodology

2,6-Diazaspiro[3.4]octane dihydrochloride: is involved in novel chemical synthesis methodologies. For instance, it has been used in reactions with methyl isothiocyanate, leading to the formation of hydrazine carbothioamide, which upon further treatment, cyclizes into valuable triazole compounds . These methodologies contribute to the advancement of synthetic chemistry and the development of new chemical entities.

安全和危害

属性

IUPAC Name |

2,7-diazaspiro[3.4]octane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.2ClH/c1-2-7-3-6(1)4-8-5-6;;/h7-8H,1-5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDGMPRUUZUVIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12CNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diazaspiro[3.4]octane dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

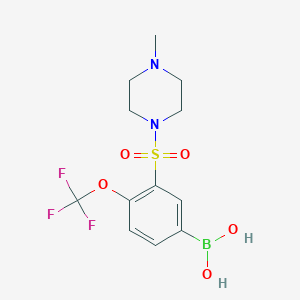

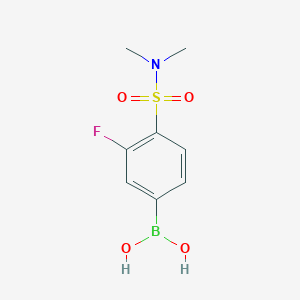

![(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-chlorophenyl)boronic acid](/img/structure/B1434236.png)